3-Amino-6-bromo-2-phenylpyridine
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Overview
Description
“3-Amino-6-bromo-2-phenylpyridine” is a chemical compound with the molecular formula C11H9BrN2. It has a molecular weight of 249.11 . This compound is used in research and development .
Synthesis Analysis
The synthesis of “this compound” could potentially involve palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9BrN2/c12-10-7-6-9 (13)11 (14-10)8-4-2-1-3-5-8/h1-7H,13H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules .Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .
Scientific Research Applications
Chemical Reactivity and Derivatives Formation
- 3-Amino-6-bromo-2-phenylpyridine is involved in various chemical reactions that lead to the formation of novel compounds. For instance, its reaction with potassium amide in liquid ammonia yields products like 4-amino-2-benzylpyrimidine and 2-amino-l-cyano-l-phenyl-but-l-en-3-yne. This demonstrates its potential in synthesizing diverse chemical structures (Streef, Hertog, & Plas, 1985).
Catalytic Properties in Metal Complexes
- The compound serves as a precursor in the synthesis of CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit significant catalytic properties, such as enhanced activity in the allylation of aldehydes and in the transfer hydrogenation of ketones (Wang, Hao, Zhang, Gong, & Song, 2011).
Electrocatalytic Applications
- Electrocatalytic carboxylation of derivatives of this compound, like 2-amino-5-bromopyridine with CO2, has been investigated. Such processes are pivotal in organic synthesis, offering a pathway to create valuable compounds like 6-aminonicotinic acid under mild conditions (Feng, Huang, Liu, & Wang, 2010).
Utility in Organic Synthesis
- This compound and its derivatives are used in various organic synthesis processes. For example, its reaction with phenylacetonitrile under specific conditions leads to either simple substitution products or ring-transformation products, highlighting its versatility in organic synthesis (Ohba, Sakamoto, & Yamanaka, 1990).
Biological Activity Studies
- Derivatives of this compound have been investigated for their biological activities. Studies have shown these derivatives exhibit antiradical activity against certain radicals, indicating their potential in biomedical applications (Kulakov et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38α mitogen-activated protein kinase , a serine/threonine kinase that plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
If it indeed targets p38α mitogen-activated protein kinase like its analogs, it likely binds to the kinase’s ATP-binding site, inhibiting its activity .
Biochemical Pathways
If it acts on p38α mitogen-activated protein kinase, it could impact pathways related to inflammation and neurodegeneration .
Result of Action
If it inhibits p38α mitogen-activated protein kinase, it could potentially reduce inflammation and protect against neurodegeneration .
Properties
IUPAC Name |
6-bromo-2-phenylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEFNQUBOFFXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651727 |
Source
|
Record name | 6-Bromo-2-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912772-85-1 |
Source
|
Record name | 6-Bromo-2-phenyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912772-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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